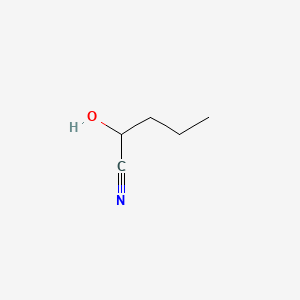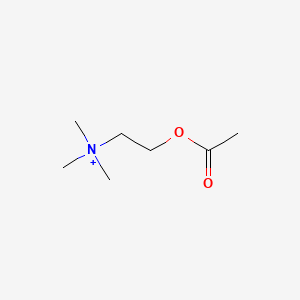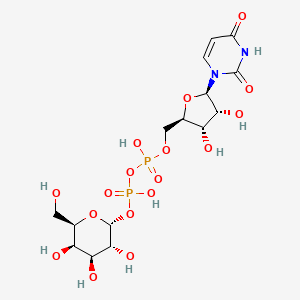
2-Hydroxyvaleronitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Hydroxyvaleronitrile involves innovative methods and reactions. For instance, a study outlined a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, which shares a structural resemblance, through reactions involving trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions (Wu, Gao, Chen, & Zhou, 2014). Another example includes the synthesis of 2-phenylvaleronitrile, which is closely related and provides insights into the alkylation processes that might be applicable for 2-Hydroxyvaleronitrile synthesis (Vivekanand & Wang, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxyvaleronitrile has been extensively studied, providing insight into their chemical behavior. Studies involving X-ray crystallography and spectroscopic analysis have helped elucidate the structural features of related nitriles (Jukić, Cetina, Halambek, & Ugarković, 2010), which can be inferred for 2-Hydroxyvaleronitrile to understand its reactivity and interactions.
Chemical Reactions and Properties
2-Hydroxyvaleronitrile is expected to participate in a variety of chemical reactions, given its functional groups. Research into similar compounds has shown transformations through catalyst-free reactions in water, highlighting the potential for green chemistry applications (Kumaravel & Vasuki, 2009). Additionally, the electrocatalytic assembly of related compounds suggests avenues for the synthesis of novel derivatives under mild conditions (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Physical Properties Analysis
The physical properties of 2-Hydroxyvaleronitrile and similar compounds, including solubility, melting and boiling points, and spectral data, are crucial for understanding their behavior in different environments. While specific studies on 2-Hydroxyvaleronitrile's physical properties are not directly mentioned, research on related compounds provides valuable insights into how these properties might be characterized and utilized (Adam*, Boland, Hartmann-Schreier, Humpf, Lazarus, Saffert, Saha-Möller, & Schreier, 1998).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyvaleronitrile, such as reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are essential for its application in synthetic chemistry. Studies on the hydroxylation of carboxylic acids and the synthesis of optically pure 2-hydroxy acids provide a framework for understanding the chemical behavior of hydroxynitriles (Adam* et al., 1998).
Applications De Recherche Scientifique
Enzymatic Production and Bioprocess Development
Hydroxycarboxylic acid monomers, such as those derived from 2-Hydroxyvaleronitrile, are significant for the production of industrially important polymers. The enzymatic production process is often preferred over chemical methods due to its operation under ambient temperatures, avoidance of strong acidic or basic conditions, and high selectivity and conversion efficiency. Protein engineering has significantly enhanced the specific activity of nitrilase from Acidovorax facilis 72W for the conversion of 3‐hydroxyvaleronitrile to 3‐hydroxyvaleric acid. This advancement has led to the development of a commercially viable bioprocess for producing 3‐hydroxyvaleric acid, utilizing overexpressed engineered nitrilase enzymes in Escherichia coli and immobilization of whole cells in alginate beads (Wu et al., 2007).
Synthesis of β-Hydroxynitriles
The enzyme halohydrin hydrogen-halide-lyase, purified from recombinant E. coli, has been found to catalyze the transformation of 1,2-epoxybutane into β-hydroxyvaleronitrile in the presence of cyanide. This reaction signifies a new catalytic function for the enzyme, which also facilitates the transformation of other epoxides into their corresponding β-hydroxynitriles. The presence of chloride is known to inhibit the formation of β-hydroxyvaleronitrile, indicating a competitive reaction pathway (Nakamura et al., 1991).
Hydroxyl Radical Scavenging Activity
The 2-deoxyribose degradation assay (2-DR assay) is a method used for evaluating scavenging activity against hydroxyl radicals. This study highlights the challenges in testing water-insoluble compounds, such as lipoic acid, which has a high tendency to polymerize. By using acetonitrile as a co-solvent, researchers were able to increase the solubility of lipoic acid, thereby allowing for a more accurate assessment of its radical-scavenging activity. This approach demonstrates the potential of modifying assay conditions to accommodate compounds with varied solubilities (Brizzolari et al., 2017).
Propriétés
IUPAC Name |
2-hydroxypentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRDGJHYLLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972480 | |
| Record name | 2-Hydroxypentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyvaleronitrile | |
CAS RN |
5699-72-9 | |
| Record name | 2-Hydroxypentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-Fluoro-2,4-dinitroanilino)-3-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid](/img/structure/B1216131.png)










